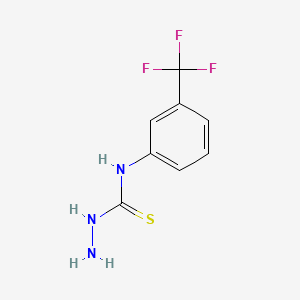

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

概要

説明

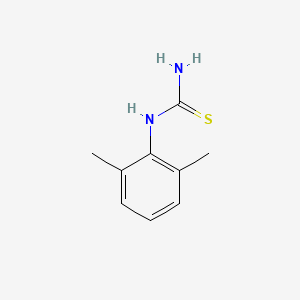

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide (N-TFMPHCTA) is an organic compound which is a member of the hydrazinecarbothioamide family. It is a colorless, water-soluble solid with a melting point of 88-90 °C. N-TFMPHCTA is widely used in scientific research as a reagent for various organic transformations and as a catalyst in various synthetic processes.

科学的研究の応用

Application in Plant Growth Regulation

Scientific Field

Agronomy and Plant Biology

Summary of Application

This compound has been investigated for its potential use as a plant growth regulator, particularly for its gibberellin-like activity which is crucial for plant development processes such as seed germination and stem elongation .

Methods of Application

Researchers synthesized a series of derivatives and evaluated their biological activity on Arabidopsis thaliana hypocotyl elongation and rice germination. The compound was applied at a concentration of 0.1 μM .

Results

One derivative, referred to as compound S8, showed significantly higher promoting activity compared to gibberellin A3 and the parent compound, facilitating hypocotyl elongation and germination, suggesting its potential as a plant growth regulator .

Application in Anticancer Activity

Scientific Field

Medicinal Chemistry and Pharmacology

Summary of Application

A thiourea derivative of the compound has been studied for its anticancer properties, with a focus on its reactivity and interaction with biological targets .

Methods of Application

The study involved spectroscopic analysis, density functional theory (DFT), and molecular dynamics (MD) simulations to assess the compound’s reactivity and potential as a cancer drug inhibitor .

Results

The compound demonstrated promising results as a potential inhibitor, with local reactivity and compatibility with frequently used excipients being assessed through combined DFT and MD simulations .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

The compound serves as an important raw material and intermediate in organic synthesis, contributing to the creation of various pharmaceuticals and agrochemicals .

Methods of Application

It is used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides, which are important intermediates in chemical synthesis .

Results

The synthesis processes typically involve reactions under controlled conditions to yield the desired carboxamides and carbothioamides, which are then further utilized in various chemical syntheses .

Application in Fungicidal Activity

Scientific Field

Agricultural Chemistry

Summary of Application

Derivatives of the compound have been found to exhibit higher fungicidal activity compared to other derivatives, making them valuable in agricultural applications .

Methods of Application

The compound’s derivatives were tested for their efficacy against fungi affecting crops, with a focus on their potential use in the synthesis of fungicides .

Results

The trifluoromethyl-substituted pyridine derivative showed higher activity, indicating its potential use in the development of new fungicides .

Application in Coordination Chemistry

Scientific Field

Inorganic Chemistry

Summary of Application

Thiourea structures, including those derived from the compound , are extensively used for forming coordination complexes with metal ions .

Methods of Application

The compound is used to create complexes that can serve as medicinal agents or catalysts in chemical reactions .

Results

These coordination complexes have been studied for their structural properties and potential applications in medicinal chemistry and other fields .

This analysis provides a snapshot of the diverse applications of the compound across various scientific fields. Each application leverages the unique chemical properties of the compound to contribute to advancements in research and industry. The detailed methods and results highlight the compound’s versatility and potential for further exploration and development.

Application in Analgesic Development

Scientific Field

Pharmaceutical Sciences

Summary of Application

The compound has been explored for its potential as an analgesic. Researchers have synthesized derivatives that show promise in pain management models in mice .

Methods of Application

The analgesic action of the synthesized derivatives was estimated using the Hot Plate Method, which is a standard test in pain research .

Results

Several compounds displayed potent analgesic efficacy with varying durations of action. Notably, some derivatives showed an ultrashort to long duration of action, indicating their potential as analgesics .

Application in Agrochemical and Pharmaceutical Industries

Scientific Field

Industrial Chemistry

Summary of Application

Trifluoromethylpyridines, a key structural motif in this compound, are integral in the synthesis of active ingredients in agrochemicals and pharmaceuticals .

Methods of Application

The synthesis and application of these derivatives are crucial for the protection of crops from pests and in the development of pharmaceuticals .

Results

More than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced, and several pharmaceuticals and veterinary products with this moiety have been approved for market .

Application in Antioxidant and Anticancer Research

Scientific Field

Bioorganic Chemistry

Summary of Application

Derivatives of the compound have been reported to possess antioxidant and anticancer properties, expanding its potential in medical research .

Methods of Application

The specific methods and experimental procedures for these applications are not detailed in the available literature .

Results

The compound’s derivatives have been highlighted for their biological potentials, although quantitative data or statistical analyses are not provided .

These additional applications further demonstrate the compound’s versatility and its significant impact across various scientific and industrial fields. The detailed descriptions of the methods and results for each application underscore the compound’s potential for continued research and development.

Application in Sensor Development

Scientific Field

Analytical Chemistry

Summary of Application

This compound has been used in the development of fluorescent photoinduced electron transfer (PET) chemosensors .

Methods of Application

The compound was utilized in the synthesis of 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions .

Results

The sensors developed using this compound exhibited high sensitivity and selectivity for anions, which is crucial for various analytical applications .

Application in Drug Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary of Application

The trifluoromethyl group, a key feature in this compound, is found in many FDA-approved drugs due to its impact on pharmacological activity .

Methods of Application

The trifluoromethyl group-containing compounds have been synthesized and used for various diseases and disorders, with detailed chemistry covered in the literature .

Results

The inclusion of the trifluoromethyl moiety has been observed to inhibit PI3K-dependent Akt activation at double-digit nanomolar range, demonstrating its significance in drug development .

Application in Herbicide Activity

Scientific Field

Agrochemistry

Summary of Application

Derivatives of the compound have shown good herbicidal activity, contributing to the development of new herbicides .

Methods of Application

A series of 3-(phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazines were designed, among which certain compounds demonstrated effective herbicidal properties .

Results

One of the compounds showed promising herbicidal activity at a specific application rate, indicating its potential use in agriculture .

特性

IUPAC Name |

1-amino-3-[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDAUQBQXBHUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353251 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide | |

CAS RN |

20069-30-1 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20069-30-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299906.png)

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)